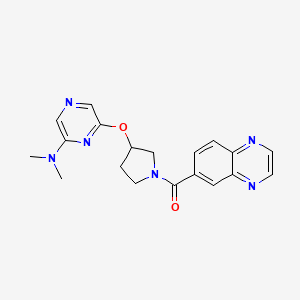

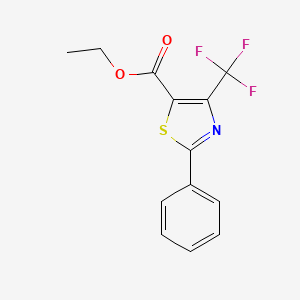

![molecular formula C19H12O B2828970 9H-Tribenzo[a,c,e][7]annulen-9-one CAS No. 68089-73-6](/img/structure/B2828970.png)

9H-Tribenzo[a,c,e][7]annulen-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-Tribenzoa,c,eannulen-9-one is a conformationally stable and inherently chiral molecule . It belongs to the class of saddle-shaped tribenzoannulene derivatives .

Synthesis Analysis

The first catalytic enantioselective synthesis of this uncommon class of chiral molecules was achieved through palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones and benzyl bromides . The key step involved forming an exocyclic double bond through carbene migration insertion and β-hydride elimination .Molecular Structure Analysis

The molecular structure of 9H-Tribenzoa,c,eannulen-9-one is characterized by a saddle-shaped configuration . This unique structure contributes to its inherent chirality .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9H-Tribenzoa,c,eannulen-9-one include palladium-catalyzed coupling, carbene migration insertion, and β-hydride elimination . These reactions allow for the efficient synthesis of inherently chiral saddle-shaped tribenzoannulene derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

New Synthetic Routes : A study outlined a new synthetic approach to create tribenzo[a,e,i][12]annulenes, which are structurally related to 9H-Tribenzo[a,c,e][7]annulen-9-one. This method involved the McMurry reaction, demonstrating a novel pathway for creating such complex molecules (Meier & Fetten, 2000).

Synthesis of Annelated Annulenes : Research on the synthesis of two annelated tridehydrof[18]annulenes, including tribenzo[a,g,m]-5,11,17-tridehydro[18]annulenes, provided insights into the chemical properties and synthesis methods of similar compounds (Endo, Sakata, & Misumi, 1971).

Properties of Planar Conjugated Hydrocarbons : A study examined the electronic structure and photophysical properties of planar conjugated hydrocarbons like 1,5,9-Tridehydro[12]-annulene, offering insights into the properties of related compounds (Wirz, 1976).

Complexation and Reactivity

Complexation with Metal Ions : Research on the copper(I) and silver(I) complexes of all-Z-tribenzo[12]annulene, closely related to this compound, revealed how the olefinic cavity of the [12]annulene can incorporate metal cations to form stable complexes (Yoshida et al., 2001).

Palladium-Catalyzed Annulation : A novel palladium-catalyzed annulation process was reported, providing an efficient approach for assembling various tribenzo[7]annulenes. This study contributes to understanding the reactivity and potential applications of similar compounds (Yang et al., 2021).

Molecular Structure and Spectroscopy

MCD and Absorption Spectra : The magnetic circular dichroism (MCD) and absorption spectra of tribenzo [12] annulene were studied, offering insights into the spectral properties of similar compounds (Koning & Zandstra, 1977).

Conjugation in Macrocyclic Systems : Research on the conjugation in macrocyclic systems, including tribenzo[12]annulenes, provides valuable information on the stereochemistry and molecular interactions in such compounds (Staab & Günthert, 1977).

Mecanismo De Acción

Safety and Hazards

Specific safety and hazard information for 9H-Tribenzoa,c,eannulen-9-one is not available in the retrieved sources. It’s always recommended to handle all chemicals with appropriate safety measures.

Direcciones Futuras

The synthesis of 9H-Tribenzoa,c,eannulen-9-one has opened up new possibilities for the development of innovative chiral phosphine ligands . These ligands have shown excellent performance in several classical transition-metal-catalyzed reactions , suggesting potential future applications in various areas of chemistry.

Propiedades

IUPAC Name |

tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaen-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJROVMTUTAVKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)

![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)

![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)

![2-(4-Bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2828904.png)

![Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2828905.png)

![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)